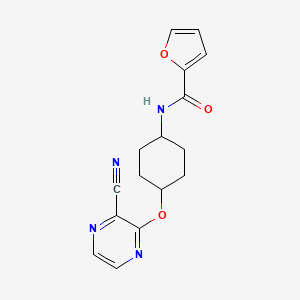

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c17-10-13-16(19-8-7-18-13)23-12-5-3-11(4-6-12)20-15(21)14-2-1-9-22-14/h1-2,7-9,11-12H,3-6H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFACMWSDLTOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CO2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and preliminary research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group substituted with a cyanopyrazinyl ether and a furan-2-carboxamide moiety. Its molecular formula is C18H20N4O3, with a molecular weight of approximately 342.4154 g/mol. The compound's structural complexity allows for diverse interactions within biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the cyclohexyl core : Utilizing cyclohexene derivatives.

- Substitution reactions : Introducing the cyanopyrazinyl ether through nucleophilic substitution.

- Carboxamide formation : Employing standard amide coupling techniques.

These methods are designed to ensure high yields and purity levels, which are crucial for subsequent biological evaluations.

Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing various pathways related to:

- Cell proliferation

- Apoptosis

- Inflammatory responses

The exact mechanisms remain under investigation; however, initial data indicate that the compound may exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth.

Case Studies and Research Findings

Research has focused on evaluating the compound's efficacy against various cancer cell lines. For instance:

-

In vitro Studies :

- An MTT assay was employed to assess cytotoxicity against human cancer cell lines.

- Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting promising anti-proliferative effects.

-

In vivo Studies :

- Preliminary animal studies demonstrated that the compound could significantly inhibit tumor growth in xenograft models.

- The compound was well-tolerated with no significant adverse effects observed at therapeutic doses.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct biological profiles influenced by variations in substituents. The following table summarizes some related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Contains thiophene instead of fluorophenol | Potentially different pharmacological profile |

| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Features a difluorobenzo structure | May exhibit enhanced lipophilicity due to fluorine |

| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Contains methoxy groups | Different electronic properties affecting biological activity |

This comparison illustrates how modifications can lead to distinct pharmacological profiles and highlights the uniqueness of this compound.

Scientific Research Applications

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a chemical compound with a cyclohexyl group substituted with a cyanopyrazinyl ether and a furan-2-carboxamide moiety. The applications of this compound are currently not well-documented, and information is limited.

Potential Applications

- Medicinal Chemistry The presence of functional groups suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent. The compound's structure may be designed to enhance its biological activity and solubility, making it a candidate for therapeutic development. These compounds can modulate enzyme activity and interact with various receptors. The methanesulfonamide group may enhance binding affinity to target proteins, which is crucial for therapeutic efficacy. Detailed pharmacological studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects.

- Biological Activity This compound may act as an inhibitor of specific biological targets. Interaction studies are performed to understand how this compound interacts with biological targets. These studies typically employ techniques such as surface plasmon resonance, X-ray crystallography, and NMR spectroscopy. Such studies are essential for evaluating the therapeutic potential and safety profile of the compound.

- Immune Modulation Compounds such as amino acids, xanthurenic acid (XA), and quinolinic acid (QUIN) may influence cytokine production and immune cell function, contributing to the regulation of immune responses .

Structural Analogs

Several compounds share structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide | Similar cyclohexane structure; ethane instead of methane | Different alkane chain may affect solubility and reactivity |

| N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)propanesulfonamide | Similar core structure; propane chain | Propane chain alters pharmacokinetics |

| N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)butanesulfonamide | Similar core; butane chain | May exhibit different biological activities due to chain length |

| 2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl | This compound is an amide resulting from the condensation of 2-benzyloxy acetic acid and (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexane amine | There is no current information available on its origin or significance in scientific research |

| N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide | includes a cyclohexyl ring that is substituted with a cyanopyrazin-2-yloxy group and a methanesulfonamide moiety | The presence of these functional groups suggests potential applications in medicinal chemistry |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{trans-4-[(3-Cyano-2-pyrazinyl)oxy]cyclohexyl}-3,4-difluorobenzenesulfonamide

- Molecular Formula : C₁₇H₁₆F₂N₄O₃S

- Molecular Weight : 394.40 g/mol

- Key Differences: Replaces the furan-2-carboxamide with a 3,4-difluorobenzenesulfonamide group. Fluorine atoms introduce electronegativity and metabolic stability, which may alter pharmacokinetics compared to the non-fluorinated furan derivative .

| Parameter | Target Compound | 3,4-Difluoro Analogue |

|---|---|---|

| Molecular Weight | 325.37 | 394.40 |

| Functional Group | Carboxamide | Sulfonamide |

| Aromatic Substituents | Furan | Difluorobenzene |

| Hydrogen Bond Acceptors | 7 | 9 |

Furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)

- Molecular Formula : C₂₄H₂₇N₃O₂

- Molecular Weight : 389.50 g/mol

- Key Differences :

- Contains a piperidine ring instead of a cyclohexyl backbone, which is critical for μ-opioid receptor binding.

- The phenyl-ethyl-piperidine moiety enhances lipophilicity and CNS penetration, whereas the cyclohexyl group in the target compound may reduce blood-brain barrier permeability.

- Furanylfentanyl exhibits potent opioid activity (EC₅₀ ~0.6 nM for μ-opioid receptor), but the target compound’s activity is unconfirmed .

| Parameter | Target Compound | Furanylfentanyl |

|---|---|---|

| Core Structure | Cyclohexyl | Piperidine |

| Opioid Receptor Binding | Unknown | High affinity (μ) |

| Lipophilicity (LogP) | Estimated 2.1 | 3.8 |

2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

- Molecular Formula : C₁₇H₁₉N₅O₂

- Molecular Weight : 325.37 g/mol

- Key Differences :

- Substitutes furan-2-carboxamide with a pyrrole-acetamide group.

- Pyrrole’s electron-rich aromatic system may alter π-π stacking interactions compared to furan’s oxygen-containing heterocycle.

- Both compounds share identical molecular weights but differ in hydrogen-bonding capacity (pyrrole: 4 H-bond acceptors vs. furan: 5) .

Research Findings and Implications

- Structural Determinants of Activity: The 3-cyanopyrazine group is conserved across analogs, suggesting its role as a critical pharmacophore for target engagement . Cyclohexyl-based derivatives (e.g., the target compound) show reduced CNS activity compared to piperidine-containing analogs (e.g., furanylfentanyl), likely due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.